Nickel Monoxide

Catalog No.
S576701
CAS No.
1313-99-1
M.F
NiO
M. Wt
74.693 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel Monoxide

CAS Number

1313-99-1

Product Name

Nickel Monoxide

IUPAC Name

nickel(2+);oxygen(2-)

Molecular Formula

NiO

Molecular Weight

74.693 g/mol

InChI

InChI=1S/Ni.O/q+2;-2

InChI Key

KVAWBJDCAFOHRG-UHFFFAOYSA-N

SMILES

Array

solubility

Solubility in water, mg/l at 20Â °C: 1.1 (practically insoluble)

Synonyms

nickel monoxide, nickel oxide, nickel(II)oxide

Canonical SMILES

[O-2].[Ni+2]

The exact mass of the compound Nickel oxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)0.11 mg/100 ml @ 20 °csol in acids; ammonium hydroxideinsol in caustic solutionssol in potassium cyanideinsoluble in water; soluble in acidssolubility in water, mg/l at 20 °c: 1.1 (practically insoluble). Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Nickel - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Nickel Monoxide (CAS 1313-99-1) is a highly stable, green-to-black inorganic powder that functions as a critical p-type semiconductor, an electrocatalyst, and a high-purity nickel precursor for advanced materials synthesis. In industrial procurement, NiO is prioritized for its high melting point (~1955°C), defined bandgap (3.6–4.0 eV), and excellent thermal stability compared to hydrated or uncalcined nickel salts. It is a foundational material in the manufacturing of solid oxide fuel cell (SOFC) anodes, lithium-ion battery cathodes, and inorganic hole-transport layers (HTLs) for optoelectronics, where its predictable stoichiometry and lack of volatile off-gassing during high-temperature processing are essential for scalable manufacturing [1].

Substituting Nickel Monoxide with uncalcined precursors like Nickel(II) Nitrate or Nickel(II) Hydroxide introduces severe processing liabilities, including volatile gas evolution (NOx or H2O), high volume shrinkage, and unpredictable porosity during high-temperature sintering. In electronic and energy applications, attempting to replace NiO with pure Nickel metal powder fails during high-temperature co-sintering due to premature melting and agglomeration, which destroys the necessary microstructural porosity. Furthermore, substituting NiO with other transition metal oxides (such as CuO or Co3O4) fundamentally alters the bandgap alignment and catalytic behavior, disrupting the precise hole-mobility requirements of p-type semiconductor applications and leading to catastrophic device failure or severe efficiency losses [1].

Controlled Porosity Generation in Solid Oxide Fuel Cell (SOFC) Anodes

For SOFC anode fabrication, the precursor must withstand co-sintering with yttria-stabilized zirconia (YSZ) at temperatures up to 1400°C. Pure nickel powder cannot be used directly because it agglomerates and melts near 1455°C, destroying the anode's microstructure. NiO, with a melting point of ~1955°C, allows for stable co-sintering. Subsequent in-situ reduction of NiO to Ni metal generates an optimal 30-40% internal porosity, which is critical for maximizing the triple-phase boundary (TPB) area and achieving high electrical conductivity (>1000 S/cm) [1].

Evidence DimensionSintering stability and final anode porosity
Target Compound DataNiO: Stable at 1400°C; yields 30-40% porosity upon reduction
Comparator Or BaselinePure Ni powder: Agglomerates/melts at co-sintering temps; yields <10% functional porosity
Quantified DifferenceNiO provides a >300% increase in functional porosity and prevents catastrophic melting during fabrication
ConditionsCo-sintering with YSZ at 1400°C followed by reduction in H2 at 800°C

Procuring NiO instead of pure Ni powder is mandatory for SOFC manufacturing to ensure thermal survival during co-sintering and to engineer the exact porosity required for gas diffusion.

Precursor Efficiency and Off-Gas Elimination in Solid-State Synthesis

When procuring nickel sources for the solid-state synthesis of mixed-metal oxides or battery materials, thermal mass yield and infrastructure compatibility are primary cost drivers. Substituting NiO with Nickel(II) Nitrate Hexahydrate results in severe mass loss and the evolution of corrosive gases. NiO exhibits ~0% mass loss and zero NOx emissions during solid-state calcination, whereas Ni(NO3)2·6H2O suffers >74% mass loss and releases toxic NOx fumes, necessitating expensive off-gas scrubbing infrastructure [1].

Evidence DimensionMass loss and volatile off-gassing during calcination (>700°C)
Target Compound DataNiO: ~0% mass loss, 0 NOx emissions
Comparator Or BaselineNi(NO3)2·6H2O: >74% mass loss, high NOx emissions
Quantified DifferenceNiO eliminates 100% of NOx off-gassing and improves precursor mass yield by >74%
ConditionsSolid-state calcination in air at 700°C-900°C

Using NiO directly lowers manufacturing overhead by maximizing atomic economy and eliminating the need for corrosive gas abatement systems in high-temperature synthesis.

High-Temperature Stability in Hole Transport Layers (HTLs)

In scalable optoelectronic manufacturing, the hole transport layer (HTL) must endure environmental and thermal stress without degrading adjacent active layers. Organic alternatives like PEDOT:PSS are acidic and hygroscopic, actively etching perovskite materials. NiO is a robust, chemically inert p-type inorganic semiconductor. Photovoltaic devices utilizing NiO as the HTL maintain over 80% of their initial power conversion efficiency (PCE) after 1000 hours of thermal aging at 85°C, whereas PEDOT:PSS-based devices degrade to below 40% under identical conditions[1].

Evidence DimensionDevice power conversion efficiency (PCE) retention
Target Compound DataNiO HTL: >80% PCE retention
Comparator Or BaselinePEDOT:PSS HTL: <40% PCE retention
Quantified DifferenceNiO provides a >2x improvement in long-term thermal stability and prevents acidic degradation
Conditions1000 hours of continuous thermal aging at 85°C in an inert atmosphere

Procuring NiO for HTL applications is critical for commercializing optoelectronics, as it directly solves the lifespan and thermal degradation bottlenecks inherent to organic polymer alternatives.

Solid Oxide Fuel Cell (SOFC) Anode Manufacturing

NiO is the mandatory precursor for high-performance SOFC anodes. Because it can be co-sintered with YSZ at 1400°C without melting, and subsequently reduced to form a highly porous, conductive nickel network, it is the only viable choice for scaling up SOFC production while maintaining the critical triple-phase boundary architecture [1].

Solid-State Synthesis of Advanced Battery Cathodes

For industrial-scale synthesis of lithium-ion battery cathodes (e.g., high-nickel NMC or NCA), NiO is selected over hydrated salts to ensure zero NOx emissions and near 100% mass retention during the high-temperature solid-state lithiation process, drastically reducing environmental compliance costs and improving batch reproducibility [2].

Inorganic Hole Transport Layers in Optoelectronics

In the fabrication of perovskite solar cells and OLEDs, NiO is procured to replace unstable organic HTLs like PEDOT:PSS. Its inherent p-type semiconductor properties, combined with its chemical inertness, prevent acidic etching of adjacent layers and ensure devices can pass rigorous 85°C thermal stability benchmarks required for commercialization [3].

Physical Description

Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals; Dry Powder, Other Solid; Other Solid; Dry Powder
Green solid, insoluble in water; [Merck Index]
GREEN-TO-BLACK CRYSTALLINE POWDER.

Color/Form

Green powder
Greenish-black cubic crystals
Yellow when hot

Hydrogen Bond Acceptor Count

1

Exact Mass

73.930256 Da

Monoisotopic Mass

73.930256 Da

Heavy Atom Count

2

Density

6.7 g/cm³

Melting Point

1955Â °C

UNII

C3574QBZ3Y

GHS Hazard Statements

Aggregated GHS information provided by 2019 companies from 41 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (13.27%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H360 (12.68%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (99.7%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H411 (15.85%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (84.15%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Nickel Monoxide is a green to black colored, inorganic compound that turns yellow and produces toxic gases upon heating. Nickel monoxide is used in the electronics, ceramics, steel and alloy industries. Exposure to this substance can cause severe dermatitis, skin and asthma-like allergies and damages the lungs, kidneys, gastrointestinal tract and neurological system. Nickel monoxide is a known carcinogen and is associated with an increased risk of developing lung and nasal cancers. (NCI05)

Mechanism of Action

Carcinogenic nickel compounds are known to induce promutagenic DNA lesions such as DNA strand breaks and DNA adducts in cultured mammalian cells. In standard mutation assays, in contrast, they were found to be either inactive or weakly active. In our in vitro mutation studies in a lacI transgenic embryonic fibroblast cell line, nickel subsulfide (Ni3S2) increased mutation frequency up to 4. 5-fold. We subsequently applied the comet assay and transgenic rodent mutation assays to investigate the DNA damaging effect and mutagenic potential of nickel subsulfide in target cells of carcinogenesis. A 2-h in vitro treatment of freshly isolated mouse nasal mucosa and lung cells with nickel subsulfide clearly induced DNA fragmentation in a concentration dependent manner. The strong effect was not seen in the same cell types following inhalative treatment of mice and rats, leading only in the mouse nasal mucosa to high DNA damage. When the same inhalative treatment was applied to lacZ and lacI transgenic mice and rats, the spontaneous mutation frequency of these target genes in the respiratory tissues was not increased. These results support a recently proposed non-genotoxic model of nickel carcinogenesis, which acts through gene silencing via DNA methylation and chromatin condensation. This model may also explain our in vitro mutation data in the lacI transgenic cell line, in which nickel subsulfide increased mutation frequency, but in about one-third of the mutants, molecular analysis did not reveal any DNA sequence change in the coding region of the lacI gene despite of the phenotypic loss of its function.

Vapor Pressure

0 mm Hg at 68 °F (NTP, 1992)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Impurities

Typical impurities, present at levels of 1% or less, include cobalt, copper, iron, and sulfur.

Other CAS

1313-99-1
34492-97-2
11099-02-8

Wikipedia

Nickel(II) oxide

Biological Half Life

Male rats were exposed to nickel oxide (NiO) aerosols (mass median aerodynamic diameter, 1.2 and 4.0 um). The average exposure concn was controlled from a low level of 0.6 mg/cu m to a high level of 70 mg/cu m and total exposure time was 140 hr. Some rats were sacrificed just after the exposure, whereas others were exposed for 1 mo and kept for 12 and 20 mo clearance periods before sacrifice. There were no differences in body wt grain between NiO exposure groups and controls. Nickel concn in lung of exposure groups were much higher than those of controls and decreased with increased clearance time. No apparent deposition of nickel was observed in the liver, kidney, spleen, and blood immediately after the exposure, but in the high exposure groups, nickel concn in the liver, spleen, and blood increased slightly with increasing clearance time. The biological half-time of NiO deposited in the lung, assuming that the amt of the clearance is proportional to the amt of the NiO deposited, was 11.5 and 21 mo for 1.2 and 4.0 um, respectively.
... Half-life for the clearance of nickel /oxide/ from the deep tract /of the lungs/ of 36 days. The half-life for clearance from the tracheobronchiolar compartment was less than 1 day.

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

ROASTING OF REFINED NICKEL ORES
By heating nickel above 400 °C in presence of oxygen.
Green nickel oxide is prepared by firing a mixture of water and pure nickel powder in air at 1000 °C or by firing a mixture of high purity nickel powder, nickel oxide, and water in air. The latter provides a more rapid reaction than the former method. Single whiskers of green nickel oxide have been made by the closed-tube transport method from oxide powder formed by the decomposition of nickel sulfate using hydrochloric acid as the transport gas. Green nickel oxide also is formed by thermal decomposition of nickel carbonate or nickel nitrate at 1000 °C. /Green nickel oxide/
Black nickel oxide /is made by/ the calcination of /nickel/ carbonate and nitrate at 600 °C. /Black nickel oxide/

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Transportation Equipment Manufacturing
All Other Basic Organic Chemical Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Petroleum Refineries
Other (requires additional information)
Industrial Gas Manufacturing
Miscellaneous Manufacturing
Services
All Other Chemical Product and Preparation Manufacturing
Primary Metal Manufacturing
Petrochemical Manufacturing
Plastics Material and Resin Manufacturing
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Nickel oxide (NiO): ACTIVE

Analytic Laboratory Methods

NIOSH Method 7300. Determination of Elements by Inductively Coupled Argon Plasma - Atomic Emission Spectroscopy (ICP-AES).

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

The effects of carcinogenic nickel compounds on natural killer cell function were studied in rats. The protective effects of manganese were also investigated. Male WAG-rats were injected intramuscularly with 20 mg metallic nickel powder, 5 mg nickel subsulfide, 20 mg nickel oxide, and 0 or 20 mg mananese with or without rat fibroblast interferon. Rats given nickel subsulfide had a tumor incidence of 2 percent, whereas 46.7 percent of the rats given nickel powder developed tumors. All tumors developed at the injection site. More than 70 percent of the tumor bearing rats died with lung or lymph node metastases within 3 months after the primary tumors were detected. Interferon had little effect on tumor incidence or time to tumor development. Nickel oxide did not induce any tumors. Manganese protected against tumor induction. Only 20 percent of rats given nickel powder plus manganese developed tumors. Rats that developed tumors showed persistent decreases in natural killer cell activity. The lower the natural killer cell activity, the earlier the tumors developed. Manganese almost completely prevented the decrease in PBMC natural killer cell activity when given along with powdered nickel.

Dates

Last modified: 08-15-2023

Explore Compound Types